Hdac-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

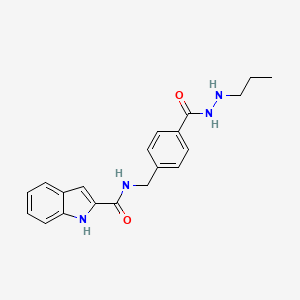

Molecular Formula |

C20H22N4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C20H22N4O2/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25) |

InChI Key |

XGCLYPPRQZTIBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-27: An In-Depth Technical Guide on the Mechanism of Action in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-27 is a potent and selective, orally active inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] In the context of Acute Myeloid Leukemia (AML), a hematological malignancy characterized by the rapid growth of abnormal myeloid cells, this compound demonstrates significant anti-proliferative and pro-apoptotic activity. This technical guide delineates the core mechanism of action of this compound in AML, summarizing key preclinical findings, outlining detailed experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of novel AML therapeutics.

Introduction to HDACs and Their Role in AML

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[2] In AML, the dysregulation of HDAC activity is a common feature, contributing to the aberrant gene expression patterns that drive leukemogenesis.[3] Overexpression of class I HDACs, particularly HDAC1, 2, and 3, is frequently observed in leukemia and is associated with the repression of tumor suppressor genes and the promotion of oncogenic pathways.[3][4] Therefore, the inhibition of these enzymes presents a promising therapeutic strategy for AML.

This compound: A Potent Class I HDAC Inhibitor

This compound is a novel, potent inhibitor specifically targeting the class I HDAC enzymes. Its selectivity for HDAC1, HDAC2, and HDAC3 allows for a targeted approach to reversing the aberrant epigenetic landscape in AML cells.

Quantitative Data: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against class I HDACs.

| Target | IC50 (nM) |

| HDAC1 | 0.43 |

| HDAC2 | Not explicitly stated, but within the range |

| HDAC3 | 3.01 |

| Data sourced from MedchemExpress.[1] |

Mechanism of Action in AML

The anti-leukemic effects of this compound in AML are multifactorial, stemming from its ability to induce histone hyperacetylation and subsequently alter the expression of genes critical for cell cycle control, apoptosis, and DNA damage response.

Induction of Histone Acetylation

By inhibiting HDAC1, 2, and 3, this compound leads to an accumulation of acetylated histones, particularly acetylated histone H3 (AcH3) and acetylated histone H4 (AcH4).[1] This "opening" of the chromatin structure allows for the transcription of previously silenced tumor suppressor genes.

Cell Cycle Arrest

In AML cell lines, this compound has been shown to induce cell cycle arrest. Notably, in the HL-60 cell line, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is likely mediated by the increased expression of cyclin-dependent kinase inhibitors such as p21 and p27, a known consequence of class I HDAC inhibition.[5][6]

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. In the wt-p53 MV4-11 AML cell line, this compound treatment leads to the cleavage of pro-caspase-3, a critical executioner caspase in the apoptotic cascade, resulting in apoptotic cell death.[1]

Modulation of Key Signaling Pathways

The inhibition of class I HDACs by this compound impacts several critical signaling pathways implicated in AML pathogenesis:

-

DNA Damage Response (DDR) Pathway: Inhibition of HDAC1 and HDAC2 has been shown to down-regulate key proteins in the DDR pathway, including RAD51, BRCA1, and CHK1.[3] The impairment of DNA repair mechanisms can lead to the accumulation of DNA double-strand breaks and subsequently trigger apoptosis in cancer cells.

-

JAK2/STAT3 Signaling: Class I HDAC inhibitors can upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[4] SOCS3, in turn, negatively regulates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is often constitutively active in AML and promotes cell proliferation and survival.[4]

-

p53 Pathway: In wild-type p53 AML cells, HDAC inhibitors can enhance the activity of the p53 tumor suppressor protein, leading to the induction of apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound in AML.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound in AML.

Cell Culture

-

AML cell lines (e.g., MV4-11, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Histone Acetylation and Apoptosis Markers

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AcH3, AcH4, cleaved caspase-3, p21, p27, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry

-

Cell Staining: Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V and Propidium Iodide (PI) Staining: FITC-conjugated Annexin V and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometric Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising therapeutic agent for AML, exerting its anti-leukemic effects through the potent and selective inhibition of class I HDACs. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and the modulation of critical oncogenic signaling pathways. The preclinical data strongly support the further investigation of this compound in AML, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational understanding of its core mechanisms to aid in the ongoing research and development of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]

- 3. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]

- 4. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC1 and Klf4 interplay critically regulates human myeloid leukemia cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hdac-IN-27: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-27, also identified as compound 11h in seminal literature, has emerged as a highly potent and orally active inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of the synthesis and potential signaling pathways are included to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Rationale

This compound was developed as part of a research initiative to create potent, selective, and orally bioavailable HDAC inhibitors for the treatment of AML. The design strategy focused on modifying the cinnamamide structure of previous hydrazide-based HDAC inhibitors to eliminate a Michael acceptor moiety, which can lead to off-target effects. This strategic modification resulted in the synthesis of this compound (compound 11h), a molecule with significantly enhanced potency and a superior pharmacokinetic profile compared to its predecessors.[1][2][3]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the formation of a key hydrazide intermediate followed by coupling with a substituted benzoyl chloride. The general synthetic route is outlined below.

Caption: Synthetic pathway of this compound.

Experimental Protocol: General Synthesis of this compound (Compound 11h)

-

Step 1: Synthesis of the Acid Chloride Intermediate. A solution of the appropriately substituted benzoic acid in an inert solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, at room temperature. The reaction is stirred until completion, and the solvent is removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Synthesis of the Hydrazide Intermediate. The desired hydrazine derivative is dissolved in a suitable solvent, and the acid chloride from Step 1 is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours, and the resulting precipitate is collected by filtration, washed, and dried to afford the hydrazide intermediate.

-

Step 3: Final Coupling and Purification. The hydrazide intermediate is then coupled with the final substituted benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction procedures. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Biological Data

This compound has demonstrated potent inhibitory activity against Class I HDAC enzymes and significant anti-proliferative effects in AML cell lines.[1][4]

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC1 | 3.01 |

| HDAC2 | 18.54 |

| HDAC3 | 0.435 |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) |

| MV4-11 (wt-p53) | 19.23 |

| HL60 | 61.04 |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of HDACs 1, 2, and 3. This inhibition leads to an accumulation of acetylated histones (AcHH3 and AcHH4), resulting in chromatin relaxation and altered gene expression.[4] In AML cells, this ultimately triggers apoptosis (programmed cell death) and cell cycle arrest.

In MV4-11 cells, which have wild-type p53, treatment with this compound leads to the cleavage of pro-caspase-3, a key step in the apoptotic cascade, and an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[4] In contrast, in HL60 cells, this compound induces a G2/M phase cell cycle arrest.[4]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound against purified human HDAC1, HDAC2, and HDAC3 enzymes is determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic substrate.

-

Procedure:

-

Recombinant human HDAC enzymes are incubated with varying concentrations of this compound.

-

The fluorogenic substrate is added, and the reaction is allowed to proceed for a specified time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay

The anti-proliferative activity of this compound against AML cell lines (MV4-11 and HL60) is assessed using a standard MTT or CellTiter-Glo assay.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for 72 hours.

-

MTT reagent or CellTiter-Glo reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Absorbance or luminescence is measured using a microplate reader.

-

IC50 values are determined by plotting cell viability against the drug concentration.

-

Western Blot Analysis for Histone Acetylation

To confirm the mechanism of action, western blotting is performed to detect changes in histone acetylation levels in AML cells treated with this compound.

-

Procedure:

-

AML cells are treated with this compound for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a potent, Class I selective HDAC inhibitor with significant anti-tumor activity in preclinical models of acute myeloid leukemia. Its favorable pharmacokinetic profile, including high oral bioavailability, makes it a compelling candidate for further development as a therapeutic agent.[1][2][3] The detailed information provided in this technical guide offers a solid foundation for researchers and clinicians interested in exploring the full potential of this compound in the fight against cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo [scite.ai]

- 3. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Hdac-IN-27: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-27 is a potent, orally active, and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, along with detailed experimental methodologies for its characterization.

Target Profile and Selectivity

This compound exhibits high potency against Class I HDAC isoforms, specifically HDAC1, HDAC2, and HDAC3, with IC50 values in the low nanomolar range.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While a complete selectivity panel across all HDAC isoforms is not publicly available, its potent activity is concentrated on Class I HDACs.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs [1]

| Target | IC50 (nM) |

| HDAC1 | 0.43 |

| HDAC2 | 1.25 |

| HDAC3 | 3.01 |

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a representative method for determining the IC50 values of this compound against various HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Developer solution (e.g., Trypsin with a fluorescence quencher)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme, fluorogenic substrate, and the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol describes the assessment of this compound's cellular activity by measuring the acetylation levels of histone H3 (Ac-H3) and histone H4 (Ac-H4).

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MV4-11 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the acetyl-histone levels to the total histone levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the quantification of apoptosis in AML cells treated with this compound using flow cytometry.[2][3][4][5][6]

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture MV4-11 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 48 hours).

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Workflows

HDACi-Induced Apoptosis in AML

The inhibition of Class I HDACs by this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This altered epigenetic landscape can lead to the re-expression of tumor suppressor genes and pro-apoptotic proteins, ultimately triggering programmed cell death in AML cells. The intrinsic apoptosis pathway is a key mechanism, involving the activation of caspases.[7]

Caption: Proposed signaling pathway for this compound-induced apoptosis in AML cells.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A representative experimental workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-27: A Potent Class I Histone Deacetylase Inhibitor for Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hdac-IN-27 is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. This small molecule has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines and in vivo models. Its mechanism of action involves the induction of histone hyperacetylation, leading to chromatin relaxation and altered gene expression, which in turn triggers cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a hydrazide-based compound. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-(2-(2-propylhydrazin-1-yl)-2-oxoethyl)benzyl)quinoline-8-carboxamide | N/A |

| Molecular Formula | C₂₀H₂₂N₄O₂ | [1][2][3] |

| Molecular Weight | 350.41 g/mol | [1][2][3] |

| CAS Number | 2763368-89-2 | [3] |

| SMILES | CCCNN(C=O)Cc1ccc(CC(=O)Nc2cccc3ncccc23)cc1 | N/A |

| Appearance | Solid | N/A |

| Solubility | Information not readily available in public sources. Typically, such compounds are soluble in DMSO for in vitro studies. | N/A |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of class I HDAC enzymes. The inhibition of these enzymes leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[3]

Table 2: In Vitro Inhibitory Activity of this compound against Class I HDACs

| Target | IC₅₀ (nM) | Reference |

| HDAC1 | 3.01 | [1] |

| HDAC2 | 18.54 | [1] |

| HDAC3 | 0.435 | [1] |

The primary biological effects of this compound in AML cells are the induction of apoptosis and cell cycle arrest.[3] In p53 wild-type MV4-11 AML cells, this compound treatment leads to the cleavage of pro-caspase-3, a key event in the apoptotic cascade, and an accumulation of cells in the sub-G1 phase, indicative of apoptotic cell death.[3] In contrast, in HL60 AML cells, it primarily induces G2/M phase cell cycle arrest.[3]

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication by Jiang et al. (2022).

References

Hdac-IN-27: A Technical Guide to its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-27 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML).[1] This technical guide provides an in-depth analysis of the core mechanism of this compound: its effect on histone acetylation. By inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3, this compound disrupts the epigenetic regulation of gene expression, leading to hyperacetylation of histones and subsequent cellular responses, including apoptosis in cancer cells.[1][2] This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for assessing its impact on histone acetylation, and a visual representation of the underlying signaling pathway.

Data Presentation

The inhibitory potency of this compound against Class I HDAC isoforms has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, highlighting the compound's high affinity and selectivity for HDAC1, HDAC2, and HDAC3.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 3.01[1] |

| HDAC2 | 18.54[1] |

| HDAC3 | 0.435[1] |

Table 1: In vitro inhibitory activity of this compound against Class I HDACs.

Treatment of cancer cells with this compound leads to a dose-dependent increase in the acetylation of core histones, primarily histone H3 (Ac-H3) and histone H4 (Ac-H4). This effect has been observed in acute myeloid leukemia (AML) cell lines, such as MV4-11.[1] While specific fold-change data for this compound is not publicly available, the expected outcome based on its mechanism of action and data from similar Class I HDAC inhibitors is a significant and concentration-dependent accumulation of acetylated histones.

| Cell Line | Treatment Concentration | Target Histone | Observed Effect |

| MV4-11 | 0.25 µM - 2 µM | Acetylated Histone H3, Acetylated Histone H4 | Marked, dose-dependent increase[3] |

Table 2: Effect of a representative Class I HDAC inhibitor on histone acetylation in MV4-11 cells (based on analogous compound data).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on histone acetylation.

HDAC Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the IC50 values of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in global histone H3 and H4 acetylation in cells treated with this compound.

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media and conditions.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Histone Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).

-

Neutralize the extract and determine the protein concentration using a BCA assay.

Western Blotting:

-

Denature the histone extracts by boiling in SDS-PAGE sample buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C. Use an antibody against total histone H3 or β-actin as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the loading control.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its effect on histone acetylation.

Caption: Signaling pathway of this compound in inducing apoptosis in AML cells.

Caption: Experimental workflow for Western blot analysis of histone acetylation.

References

Hdac-IN-27: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-27, also known as Compound 11h, is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression, and its potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.

Introduction to this compound and its Target

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity is a common feature, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[2]

This compound is a novel, hydrazide-based small molecule inhibitor that demonstrates high potency and selectivity for class I HDACs.[3][4] Its mechanism of action centers on the inhibition of these enzymes, leading to an increase in histone acetylation and the reactivation of silenced genes. This targeted activity makes this compound a promising candidate for cancer therapy, with a particular focus on hematological malignancies like AML.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of HDAC1, HDAC2, and HDAC3. By binding to the active site of these enzymes, this compound prevents the deacetylation of histone and non-histone protein substrates.[5][6] This leads to the accumulation of acetylated histones, particularly acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4), which in turn results in a more open chromatin structure, facilitating gene transcription.[3][4]

Computational modeling studies have provided insights into the binding mode of this compound with HDAC3. These studies suggest that the hydrazide group of this compound plays a key role in coordinating with the zinc ion in the enzyme's active site, contributing to its high inhibitory potency.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro HDAC Inhibitory Activity of this compound [3][4]

| Target | IC50 (nM) |

| HDAC1 | 0.43 |

| HDAC2 | 1.25 |

| HDAC3 | 3.01 |

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines [3]

| Cell Line | IC50 (nM) |

| MV4-11 | 19.23 |

| MOLM13 | 25.18 |

| HL60 | 61.04 |

| U937 | 33.79 |

| K562 | 48.21 |

Role in Gene Expression Regulation

By inhibiting class I HDACs, this compound directly influences the epigenetic landscape and reactivates the expression of genes that are aberrantly silenced in cancer cells. The primary evidence for this is the observed increase in global histone acetylation (AcHH3 and AcHH4) in AML cells following treatment with this compound.[3][4]

The re-expression of tumor suppressor genes is a key consequence of HDAC inhibition. While specific gene targets of this compound have not been fully elucidated in the public domain, the downstream effects of its activity, such as apoptosis and cell cycle arrest, strongly suggest the involvement of genes that regulate these processes. For instance, the induction of apoptosis points towards the potential upregulation of pro-apoptotic genes, while cell cycle arrest suggests the involvement of cell cycle inhibitors.

Signaling Pathways and Cellular Effects

The inhibition of class I HDACs by this compound triggers distinct downstream signaling pathways in different cellular contexts, leading to anti-cancer effects.

Induction of Apoptosis

In wild-type p53 MV4-11 AML cells, this compound has been shown to induce apoptosis.[4][7] This is evidenced by the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.

Caption: Apoptotic pathway induced by this compound in wt-p53 AML cells.

Cell Cycle Arrest

In contrast to its apoptotic effects in MV4-11 cells, this compound induces a G2/M phase cell cycle arrest in HL60 AML cells, which are p53-null.[7] This suggests that the cellular response to this compound is dependent on the p53 status of the cancer cells. The G2/M arrest prevents the cells from entering mitosis, thereby halting their proliferation.

Caption: Cell cycle arrest pathway induced by this compound in p53-null AML cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory procedures and should be adapted based on the specific experimental context and the detailed methods provided in the primary literature.

In Vitro HDAC Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit 50% of the activity of a specific HDAC enzyme (IC50).

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A and trypsin)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound and the HDAC enzyme to the wells of the microplate.

-

Incubate for a specified time at 37°C to allow for inhibitor binding.

-

Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Incubate for a specified time at 37°C.

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Caption: Workflow for the in vitro HDAC inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, HL60)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the cell proliferation (MTT) assay.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins, such as acetylated histones and apoptosis markers, following treatment with this compound.

Materials:

-

AML cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AcHH3, anti-AcHH4, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

AML cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound is a promising class I-selective HDAC inhibitor with potent anti-proliferative activity in AML cell lines. Its ability to induce histone hyperacetylation, apoptosis, and cell cycle arrest highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific genes and signaling pathways regulated by this compound and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this and other novel HDAC inhibitors.

References

Preclinical Antitumor Activity of Hdac-IN-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-27, also identified as compound 11h, is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2] Emerging from a series of hydrazide-based HDAC inhibitors, this compound demonstrates significant preclinical antitumor activity, particularly in the context of acute myeloid leukemia (AML).[1][3] Its unique chemical structure confers a superior pharmacokinetic profile, including high oral bioavailability, positioning it as a promising candidate for further development.[3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action associated with this compound's antitumor effects.

Quantitative Data Summary

The antitumor activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC1 | 3.01 |

| HDAC2 | 18.54 |

| HDAC3 | 0.43 |

Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human HDAC isoforms.[1][2]

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) |

| MV4-11 | 19.23 |

| MOLM-13 | 28.71 |

| HL-60 | 61.04 |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after a specified incubation period.[3]

Table 3: In Vivo Antitumor Efficacy of this compound in an AML Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Nude Mice | MV4-11 | 4 mg/kg this compound (oral) | Daily | 78.9% |

TGI was measured at the end of the study period compared to a vehicle-treated control group.[3]

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Oral Bioavailability (F) | 112% |

Pharmacokinetic parameters were determined in preclinical animal models following oral administration.[3]

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of class I HDACs. This leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression and the activation of cellular pathways that control cell proliferation, cell cycle progression, and apoptosis.

Induction of Histone Acetylation

A primary mechanism of this compound is the induction of histone hyperacetylation. Specifically, treatment with this compound leads to a significant increase in the acetylation of histone H3 (AcHH3) and histone H4 (AcHH4).[1] This alteration in chromatin structure is a direct consequence of HDAC inhibition and is correlated with the compound's in vivo efficacy.[3]

Cell-Type Dependent Effects on Cell Cycle and Apoptosis

The cellular response to this compound is context-dependent, varying with the genetic background of the cancer cells.

-

In wt-p53 MV4-11 cells: this compound induces apoptosis. This is evidenced by the cleavage of pro-caspase-3, a key executioner caspase, and an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic bodies.[1]

-

In p53-null HL-60 cells: this compound induces a G2/M phase cell cycle arrest without significant evidence of apoptosis.[1]

These findings suggest that the p53 status of the tumor cells may be a critical determinant of the cellular outcome following treatment with this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound inhibits HDAC1/2/3, leading to histone hyperacetylation and altered gene expression, ultimately resulting in either apoptosis or G2/M cell cycle arrest depending on the cellular context.

Experimental Workflow: In Vitro Anti-proliferative Assay

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Detailed Experimental Protocols

HDAC Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The HDAC enzyme is pre-incubated with the diluted this compound or vehicle control in an assay plate. The reaction is initiated by the addition of the fluorogenic substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Development: A developer solution containing a protease (e.g., trypsin) and a stop solution is added to terminate the enzymatic reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

-

Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human AML cell lines (MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis

-

Cell Lysis: AML cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., acetyl-histone H3, acetyl-histone H4, cleaved caspase-3, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Fixation: AML cells are treated with this compound for the desired time, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 population are quantified using cell cycle analysis software.

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: MV4-11 cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) at a dose of 4 mg/kg daily. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This compound is a highly potent, orally bioavailable class I HDAC inhibitor with significant preclinical antitumor activity against acute myeloid leukemia. Its mechanism of action involves the induction of histone acetylation, leading to cell cycle arrest and apoptosis in a p53-dependent manner. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for AML and possibly other malignancies.

References

Hdac-IN-27 (MS-275): An In-depth Technical Guide on In Vivo and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of the histone deacetylase (HDAC) inhibitor Hdac-IN-27, also known as MS-275 or Entinostat. The document details its performance in both laboratory (in vitro) and animal (in vivo) studies, offering valuable data and methodologies for researchers in oncology and drug development.

In Vitro Efficacy of this compound (MS-275)

MS-275 has demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. The primary mechanism of its action is the inhibition of Class I histone deacetylases, leading to an accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis.

A key indicator of the in vitro potency of an anti-cancer agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The IC50 values for MS-275 vary across different cancer cell lines, reflecting differential sensitivities to the drug.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.0415[1] |

| Calu-3 | Lung Cancer | 0.195[1] |

| HL-60 | Leukemia | 0.212[1] |

| K562 | Leukemia | 0.589[1] |

| HCT-15 | Colon Cancer | 4.71[1] |

| D283 | Medulloblastoma | 0.05[2] |

| RD | Rhabdomyosarcoma | Data not available |

| US | Undifferentiated Sarcoma | 1.3[2][3] |

| HOS | Osteosarcoma | Data not available |

| SK | Retinoblastoma | Data not available |

In Vivo Efficacy of this compound (MS-275)

The anti-tumor activity of MS-275 has been confirmed in several preclinical animal models, primarily using human tumor xenografts in immunodeficient mice. Oral administration of MS-275 has been shown to significantly inhibit tumor growth in a dose-dependent manner.

| Tumor Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| KB-3-1 | Cervical Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |

| 4-1St | Stomach Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |

| St-4 | Stomach Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Marked antitumor effects[1] |

| Capan-1 | Pancreatic Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | Moderate effect[1] |

| HCT-15 | Colon Cancer | 49 mg/kg, orally, daily (5 days/week for 4 weeks) | No significant effect[4] |

| Neuroblastoma Orthotopic Model | Neuroblastoma | Data not available | Inhibited tumor growth[2] |

| Ewing's Sarcoma Orthotopic Model | Ewing's Sarcoma | Data not available | Inhibited tumor growth[2] |

| Undifferentiated Sarcoma Orthotopic Model | Undifferentiated Sarcoma | Data not available | Inhibited tumor growth[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound (MS-275) and the general workflows for the in vitro and in vivo experiments described in this guide.

Experimental Protocols

In Vitro Cell Viability Assay (Neutral Red Assay)

This protocol is adapted from methodologies described in the cited literature.[1][5]

1. Cell Seeding:

- Culture human cancer cell lines in appropriate media and conditions.

- Trypsinize and resuspend cells to a concentration of 2.5 x 10^4 cells/mL.

- Seed 200 µL of the cell suspension (5,000 cells/well) into 96-well flat-bottom plates.

- Incubate overnight to allow for cell attachment.

2. Drug Treatment:

- Prepare a stock solution of this compound (MS-275) in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

- Remove the overnight culture medium from the wells and replace it with 200 µL of medium containing the various concentrations of MS-275. Include a vehicle control (medium with the same concentration of DMSO without the drug).

- Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

3. Neutral Red Staining:

- Prepare a 0.4% stock solution of Neutral Red in water.

- Dilute the Neutral Red stock solution 1:100 in pre-warmed, serum-free medium to a final concentration of 40 µg/mL.

- Remove the drug-containing medium from the wells.

- Add 100 µL of the Neutral Red working solution to each well and incubate for 2-3 hours.

4. Dye Solubilization and Absorbance Measurement:

- After incubation, remove the Neutral Red solution and wash the cells once with 150 µL of PBS.

- Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

- Gently shake the plates for 10 minutes to solubilize the dye.

- Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

In Vivo Human Tumor Xenograft Study

This protocol is a generalized procedure based on the in vivo studies cited.[1][6]

1. Animal Model:

- Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

- Acclimatize the animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

- Harvest cancer cells from culture during the exponential growth phase.

- Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

- Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

- Monitor the mice for tumor formation.

- Once the tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.

4. Drug Administration:

- Prepare this compound (MS-275) for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

- Administer the drug orally to the treatment group at the desired doses (e.g., 12.3, 24.5, and 49 mg/kg) daily for a specified period (e.g., 5 days a week for 4 weeks).

- Administer the vehicle alone to the control group following the same schedule.

5. Efficacy Evaluation:

- Measure the tumor dimensions with calipers twice a week.

- Monitor the body weight of the mice twice a week as an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

6. Data Analysis:

- Calculate the mean tumor volume for each group at each measurement point.

- Determine the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Western Blot for p21 Expression

This is a general protocol for detecting the expression of the p21 protein.

1. Cell Lysis and Protein Quantification:

- Treat cancer cells with this compound (MS-275) for the desired time points.

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet the cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 12% polyacrylamide gel.

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film or use a digital imaging system.

- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

References

- 1. selleckchem.com [selleckchem.com]

- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. LLC cells tumor xenograft model [protocols.io]

- 5. assaygenie.com [assaygenie.com]

- 6. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]

Methodological & Application

Hdac-IN-27: Application Notes and Protocols for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-27 is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs).[1][2] Specifically, it targets HDAC1, HDAC2, and HDAC3 with high affinity.[1][2] This compound has demonstrated significant anti-proliferative activity and induction of apoptosis in acute myeloid leukemia (AML) cell lines, making it a valuable tool for cancer research and drug development.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing its biological effects and a summary of its known activity.

Biochemical Activity

This compound exhibits potent inhibitory activity against class I HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDAC1 | 3.01 |

| HDAC2 | 18.54 |

| HDAC3 | 0.435 |

| Data from MedChemExpress product datasheet.[2] |

In Vitro Cellular Effects

This compound has been shown to induce different cellular outcomes depending on the genetic background of the cancer cells. In the p53 wild-type AML cell line MV4-11, this compound treatment leads to apoptosis, characterized by the cleavage of pro-caspase-3 and an accumulation of cells in the sub-G1 phase of the cell cycle.[1] In contrast, in the p53-null AML cell line HL60, this compound induces a G2/M phase cell cycle arrest without significant evidence of apoptosis.[1]

Quantitative Data Summary

| Cell Line | Cell Type | Effect |

| MV4-11 | Acute Myeloid Leukemia (p53 wt) | Induces apoptosis, pro-caspase-3 cleavage, sub-G1 accumulation |

| HL60 | Acute Myeloid Leukemia (p53 null) | Induces G2/M cell cycle arrest |

| Information sourced from MedChemExpress.[1] |

Experimental Protocols

Cell Culture and Treatment

A foundational aspect of studying this compound involves its application to cancer cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, HL60)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture AML cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Seed the cells at an appropriate density in cell culture plates.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Experimental workflow for in vitro cell treatment.

Apoptosis Assay (Annexin V/PI Staining)

To quantify the induction of apoptosis by this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Following treatment with this compound, harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

To determine the effect of this compound on cell cycle progression.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest the treated cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Histone Acetylation

To assess the direct inhibitory effect of this compound on HDAC activity within the cell.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

HDAC inhibitors, including this compound, exert their effects through the hyperacetylation of both histone and non-histone proteins. This leads to the modulation of various signaling pathways involved in cell proliferation, survival, and differentiation. While the specific downstream pathways affected by this compound are still under investigation, the inhibition of class I HDACs is known to impact several key cancer-related pathways.

Putative signaling pathways affected by this compound.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Hdac-IN-27 in the MV4-11 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hdac-IN-27, a potent and selective class I histone deacetylase (HDAC) inhibitor, in studies involving the human acute myeloid leukemia (AML) cell line, MV4-11. The protocols detailed below are based on published research and provide a framework for investigating the anti-proliferative and pro-apoptotic effects of this compound.

Introduction

This compound is a hydrazide-based, orally active, and selective inhibitor of class I HDACs.[1] In the context of the MV4-11 cell line, which possesses a wild-type p53 status, this compound and structurally similar compounds have been shown to induce significant anti-leukemic effects.[2][3] These effects are primarily mediated through the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this class of inhibitors for AML.[2]

Mechanism of Action

This compound exerts its anti-tumor activity by inhibiting class I HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylation landscape disrupts normal cell cycle progression and triggers programmed cell death (apoptosis). In MV4-11 cells, the pro-apoptotic effects of similar hydrazide-based HDAC inhibitors are linked to a p53-dependent pathway.[2][3] This involves the activation of pro-apoptotic proteins and the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic cascade.[1]

Data Presentation

The following tables summarize the quantitative data for a potent hydrazide-based class I selective HDAC inhibitor, compound 13e, which is structurally related to this compound and serves as a strong proxy for determining effective dosage in MV4-11 cells.

Table 1: In Vitro Efficacy of a Structurally Related HDAC Inhibitor (Compound 13e) in MV4-11 Cells

| Parameter | Cell Line | Value | Reference |

| EC50 | MV4-11 | 34.7 nM | [2] |

Table 2: Recommended Concentration Range for In Vitro Assays with this compound in MV4-11 Cells

| Assay Type | Suggested Concentration Range | Notes |

| Cell Viability (MTT/XTT) | 1 nM - 1 µM | To determine the IC50 value. |

| Apoptosis (Annexin V/PI) | 10 nM - 500 nM | Based on the EC50 of a related compound.[2] |

| Cell Cycle Analysis | 10 nM - 500 nM | To observe changes in cell cycle distribution. |

| Western Blotting | 250 nM - 2 µM | For detection of protein expression changes.[2] |

Mandatory Visualization

Caption: Proposed p53-dependent apoptotic pathway induced by this compound in MV4-11 cells.

Experimental Protocols

MV4-11 Cell Culture

-

Cell Line: MV4-11 (ATCC® CRL-9591™)

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells are grown in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Preparation

-

Solvent: this compound is typically soluble in DMSO.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in the complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.

Cell Viability Assay (MTT or XTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

-

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).

-

Incubate the cells for 48 to 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add solubilization solution.

-

Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

-

Procedure:

-

Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium.

-

After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.

-

Incubate for 24 to 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-